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molecular formula C9H12N2O3 B1214833 Ethallobarbital CAS No. 2373-84-4

Ethallobarbital

Cat. No. B1214833
M. Wt: 196.20 g/mol
InChI Key: QPADNTZLUBYNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE029875

Procedure details

The composition of claim 1 containing 4 to 25 mg. of ephedrine hydrochloride or ephedrine sulfate and from 2 to 15 mg. of butabarbital per 5 milliliters of elixir.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ephedrine sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butabarbital
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@H](NC)[C@H](O)C1C=CC=CC=1.Cl.C[C@H](NC)[C@H](O)C1C=CC=CC=1.C[C@H](NC)[C@H](O)C1C=CC=CC=1.OS(O)(=O)=O.[CH3:43][CH2:44][CH:45]([C:47]1([CH2:56][CH3:57])[C:54](=[O:55])[NH:53][C:51](=[O:52])[NH:50][C:48]1=[O:49])C>>[CH2:45]([C:47]1([CH2:56][CH3:57])[C:48](=[O:49])[NH:50][C:51](=[O:52])[NH:53][C:54]1=[O:55])[CH:44]=[CH2:43] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC.Cl
Step Two
Name
ephedrine sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]([C@@H](C=1C=CC=CC1)O)NC.C[C@@H]([C@@H](C=1C=CC=CC1)O)NC.OS(=O)(=O)O
Step Three
Name
butabarbital
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C1(C(=O)NC(=O)NC1=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=C)C1(C(NC(NC1=O)=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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